molecular formula C₃₁H₃₃D₇O₂ B1156465 2Z,6Z,10Z-Vitamin K2-d7

2Z,6Z,10Z-Vitamin K2-d7

Cat. No.: B1156465
M. Wt: 451.69
Attention: For research use only. Not for human or veterinary use.
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Description

2Z,6Z,10Z-Vitamin K2-d7, specified by the synonym (Z,Z,Z)-2-Methyl-3-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)-1,4-naphthalenedione-d7, is a deuterated analog of Vitamin K2 that serves as a critical Internal Standard in bioanalytical chemistry . This compound is primarily used as an analytical standard for High-Performance Liquid Chromatography (HPLC), ensuring accurate quantification and method validation in complex biological matrices . The specific "Z" (cis) configuration at the 2, 6, and 10 positions of its isoprenoid side chain makes it a vital reference material for distinguishing and studying the stereoisomers of Vitamin K2, which is essential for understanding their distinct metabolic pathways and biological activities . By incorporating seven deuterium atoms, this standard provides nearly identical chromatographic behavior to its non-deuterated counterpart while allowing for clear differentiation in mass spectrometry, thereby improving the precision and reliability of analytical data in drug metabolism and pharmacokinetics (DMPK) studies . Its application is fundamental in the research and development of new pharmaceutical agents, particularly those targeting pathways regulated by Vitamin K2, such as calcium metabolism and cardiovascular health . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₃₁H₃₃D₇O₂

Molecular Weight

451.69

Synonyms

(Z,Z,Z)-2-Methyl-3-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)-1,4-naphthalenedione-d7;  2Z,6Z,10Z-Vitamin K2(20)-d7

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of 2z,6z,10z Vitamin K2 D7

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Menaquinone-7 (B21479) Analogs

The introduction of seven deuterium atoms into the menaquinone-7 (MK-7) structure requires a multi-step approach, targeting both the naphthoquinone core and the heptaprenyl side chain. This can be achieved by utilizing deuterated building blocks or through specific hydrogen-deuterium (H/D) exchange reactions. enamine.netchem-station.com

The construction of the all-cis C35 heptaprenyl side chain is a significant synthetic challenge, as most established methods for isoprenoid synthesis are designed to produce the thermodynamically more stable all-trans isomers. researchgate.netnih.gov A plausible strategy involves the iterative coupling of deuterated C5 isoprene (B109036) units or larger deuterated building blocks.

Key synthetic approaches could include:

Use of Deuterated Building Blocks: The synthesis can start from simple, commercially available deuterated precursors. For instance, deuterated isopentenol (B1216264) or dimethylallyl alcohol could be converted into suitable building blocks for isoprenoid chain elongation. marketersmedia.comenamine.netnih.gov

Stereocontrolled Olefination Reactions: While challenging for multiple Z-isomers, certain olefination reactions, such as the Z-selective Wittig reaction, could be employed to construct the isoprenoid chain with the desired stereochemistry. These reactions would couple a deuterated phosphonium (B103445) ylide with a corresponding aldehyde or ketone fragment.

Metal-Mediated Coupling: Cross-coupling reactions, such as Suzuki or Stille couplings, using deuterated vinyl stannanes or boronic esters can offer control over the double bond geometry.

The incorporation of deuterium atoms along the chain would be achieved by using precursors that have been deuterated at specific positions through methods like catalytic reduction with D₂ gas or by starting with fully deuterated small molecules.

The naphthoquinone core of Vitamin K2, known as menadione (B1676200) or 2-methyl-1,4-naphthoquinone, offers several sites for deuterium incorporation. nih.gov A common labeling pattern for d7 analogs involves introducing three deuterium atoms on the C3-methyl group and four on the aromatic ring.

Trideuteromethylation: The C3-methyl group can be introduced in its deuterated form (CD₃) using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in a coupling reaction with a suitable menadione precursor. nih.gov This "magic methyl" group incorporation is a well-established technique in medicinal chemistry to alter metabolic profiles. nih.gov

Aromatic H/D Exchange: The four protons on the unsubstituted aromatic ring of the naphthoquinone system can be replaced with deuterium via regioselective H/D exchange. This is often accomplished using a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) in the presence of a deuterium source like deuterium oxide (D₂O). rsc.orgnih.govnih.gov The reaction conditions can be optimized to achieve high levels of deuterium incorporation specifically on the aromatic ring without affecting the isoprenoid side chain. x-chemrx.com

The final step involves coupling the deuterated naphthoquinone moiety with the deuterated all-cis heptaprenyl side chain, typically through methods like Friedel-Crafts alkylation, Grignard reactions, or other metal-mediated cross-coupling reactions. nih.gov

Table 1: Potential Strategies for Site-Specific Deuteration of Menaquinone-7
Target SiteDeuteration StrategyDeuterium SourceKey Considerations
C3-Methyl GroupIntroduction of a CD₃ group during synthesisIodomethane-d₃ (CD₃I) or other CD₃-reagentsRequires synthesis of the naphthoquinone ring from a precursor lacking the methyl group.
Aromatic Ring (Positions 5, 6, 7, 8)Catalytic Hydrogen-Deuterium (H/D) ExchangeDeuterium Oxide (D₂O)Requires a suitable transition metal catalyst (e.g., Pd/C, RuCl₃); conditions must be controlled to prevent side reactions. rsc.orgnih.gov
Isoprenoid Side ChainSynthesis from deuterated C5 building blocksDeuterated isoprene, isopentenol, or related precursorsComplex, multi-step synthesis; requires stereocontrol to achieve all-Z geometry.

Isolation and Purification Techniques for Geometric Isomers

Chemical synthesis of menaquinones often yields a mixture of geometric isomers (Z and E). nih.govmdpi.com Given that the biological activity of Vitamin K2 is almost exclusively attributed to the all-trans form, the isolation of a specific all-cis or mixed-cis isomer like 2Z,6Z,10Z-Vitamin K2-d7 requires highly specialized and efficient purification techniques. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for separating the geometric isomers of MK-7. The subtle differences in the spatial arrangement of cis and trans isomers necessitate columns with high shape selectivity.

Reversed-Phase HPLC with Specialized Columns: While standard C18 columns can provide some separation, columns with C30 stationary phases offer enhanced shape selectivity for long-chain, hydrophobic isomers and are highly effective for resolving cis/trans menaquinones. thermofisher.com Columns with a cholesteryl stationary phase have also been successfully used for the fractionation of MK-7 isomers. researchgate.net

Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver ions (Ag⁺). The silver ions interact differently with the π-electrons of cis and trans double bonds, leading to differential retention and enabling the separation of isomers that are difficult to resolve by other means. nih.gov This method has been shown to resolve up to seventeen different geometric isomers of MK-7. nih.gov

Ultra-Performance Convergence Chromatography (UPC²): This modern technique uses compressed carbon dioxide as the primary mobile phase, offering rapid and efficient separation of vitamin K isomers, sometimes eliminating the need for specialized C30 columns. waters.com

The choice of method depends on the complexity of the isomeric mixture and the scale of the purification. Semi-preparative HPLC is often required to isolate sufficient quantities of a pure isomer for use as an analytical standard. researchgate.net

Table 2: Chromatographic Methods for Menaquinone-7 Isomer Separation
TechniqueStationary PhasePrinciple of SeparationReference
Reversed-Phase HPLCC30High shape selectivity for long-chain hydrophobic molecules. thermofisher.comfishersci.com
Reversed-Phase HPLCCholesterylStrong stereoselectivity for hydrophobic compounds. researchgate.netmolnar-institute.com
Argentation HPLCSilver-impregnated silicaDifferential π-complex formation between Ag⁺ ions and double bonds. nih.gov
UPC² (Convergence Chromatography)C18Utilizes supercritical CO₂ for fast, high-resolution separation. waters.com

For menaquinone-7, which is an achiral molecule, the concepts of enantiomeric and diastereomeric purity are replaced by the assessment of geometric isomeric purity . The primary goal is to ensure that the isolated 2Z,6Z,10Z isomer is free from other geometric isomers, such as the all-E form or other mixed Z/E combinations (e.g., 2E,6Z,10Z...). The purity is determined using the high-resolution chromatographic methods described above, where the peak area of the target isomer is compared to the total area of all detected MK-7 isomers. A high-purity standard requires an isomeric purity of >99%. menaq7.com

Spectroscopic and Mass Spectrometric Elucidation of Isotopic Labeling

Once the target isomer is isolated, its identity, stereochemistry, and the precise location and extent of deuterium labeling must be unequivocally confirmed. This is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): Multidimensional NMR (¹H, ¹³C, COSY, HSQC) is a powerful tool for assigning the configuration of the double bonds in the isoprenoid side chain. researchgate.netnih.gov The chemical shifts of the vinyl protons and the allylic methyl protons are distinct for Z and E isomers. For instance, the methyl protons of a Z-isomer are typically shifted downfield compared to the corresponding E-isomer. The absence of signals corresponding to the E-isomer in the NMR spectrum provides strong evidence for the geometric purity of the isolated compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of the deuterium atoms.

Molecular Ion Confirmation: HRMS provides an exact mass of the molecular ion, which must correspond to the theoretical mass of the d7-labeled compound (C₄₆H₅₇D₇O₂). This confirms that exactly seven deuterium atoms have been incorporated.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to determine the location of the deuterium labels. The fragmentation of menaquinones often involves cleavage at the benzylic position, separating the naphthoquinone head from the isoprenoid tail. By analyzing the masses of the resulting fragment ions, it is possible to determine how many deuterium atoms are on the naphthoquinone moiety versus the side chain. For example, a characteristic fragment of the naphthoquinone head (m/z 187 for unlabeled MK-7) would show a mass shift corresponding to the deuterium atoms on the ring and the methyl group. mdpi.comnih.gov

Table 3: Key Analytical Data for Isotopic Characterization
TechniqueParameter MeasuredExpected Result for this compound
¹H and ¹³C NMRChemical Shifts and Coupling ConstantsSignals corresponding exclusively to the Z-configuration of double bonds; absence of signals for E-isomers. researchgate.netnih.gov
High-Resolution MS (HRMS)Exact Mass of Molecular IonMatches the theoretical exact mass for C₄₆H₅₇D₇O₂.
Tandem MS (MS/MS)Mass of Fragment IonsFragmentation pattern confirms the distribution of the 7 deuterium atoms between the naphthoquinone ring and the isoprenoid side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules, and it is particularly powerful for confirming the precise location of isotopic labels and determining stereochemistry. nih.gov For this compound, a combination of ¹H, ¹³C, and ²H NMR experiments would be employed.

The ¹H NMR spectrum is expected to show characteristic signals for the naphthoquinone ring protons and the protons of the isoprenoid side chain. The all-cis (Z) configuration of the double bonds would result in distinct chemical shifts for the vinylic protons and adjacent methylene (B1212753) and methyl groups compared to their all-trans (E) counterparts. nih.govresearchgate.net Generally, methyl groups in a Z-configuration appear at a slightly different chemical shift than those in a trans-configuration. The absence of signals corresponding to seven specific protons, coupled with the simplification of adjacent proton signals, would provide initial evidence for the successful deuteration.

²H (Deuterium) NMR spectroscopy would directly detect the presence and chemical environment of the deuterium nuclei. The spectrum would display signals at chemical shifts corresponding to the positions where deuterium was incorporated. This provides unambiguous confirmation of the deuterium labeling sites.

¹³C NMR spectroscopy would further support the structural assignment. The carbon atoms directly bonded to deuterium would exhibit characteristic triplet signals (due to C-D coupling) and a significant reduction in signal intensity in a proton-decoupled spectrum.

Table 1: Hypothetical NMR Data for this compound (Based on general chemical shifts for menaquinones and the effects of deuteration)

Technique Position Expected Chemical Shift (δ, ppm) Multiplicity/Coupling Assignment
¹H NMRNaphthoquinone7.80-8.10mAromatic protons
¹H NMRNaphthoquinone2.18sC2-CH₃
¹H NMRSide Chain5.10-5.25mVinylic protons (Z-config)
¹H NMRSide Chain3.35dC1'-CH₂
¹H NMRSide Chain1.70-1.85sVinylic methyl protons (Z-config)
²H NMRSide Chain(e.g., 1.6-2.1)br sDeuterated positions
¹³C NMRSide Chain(e.g., 20-40)t (¹J_CD)Deuterated carbons

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Purity Evaluation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition and isotopic labeling of a synthesized compound. molnar-institute.com For this compound, HRMS provides definitive evidence of the incorporation of seven deuterium atoms and allows for the precise calculation of isotopic enrichment.

An exact mass measurement of the molecular ion ([M]+ or [M+H]+) would confirm the elemental formula C₃₁H₃₃D₇O₂. The measured mass-to-charge ratio (m/z) would be compared to the theoretically calculated mass, with a very low mass error (typically <5 ppm) confirming the composition. The observed molecular ion peak would be shifted by approximately 7 mass units compared to the unlabeled analogue, directly corresponding to the seven incorporated deuterium atoms. caymanchem.com

The isotopic purity and enrichment can be evaluated by analyzing the distribution of isotopologues in the mass spectrum. The relative intensity of the M+7 peak compared to the M, M+1, M+2, etc., peaks allows for the calculation of the percentage of the d7-labeled species in the sample. This is crucial for quantitative studies where a high degree of isotopic enrichment is required. nih.gov Tandem mass spectrometry (MS/MS) experiments can further confirm the location of the deuterium labels by analyzing the fragmentation patterns. researchgate.netnih.gov Fragmentation of the isoprenoid side chain would produce daughter ions, and the masses of these fragments would indicate whether they retained the deuterated portion of the molecule.

Table 2: Hypothetical HRMS Data for this compound

Parameter Value Interpretation
Ionization ModeESI+ or APCI+Suitable for menaquinones
Calculated Exact Mass ([M+H]⁺)(e.g., 452.41XX)For C₃₁H₃₄D₇O₂⁺
Measured Exact Mass ([M+H]⁺)(e.g., 452.41XY)Confirms elemental composition
Mass Error< 5 ppmHigh confidence in formula assignment
Isotopic Enrichment>98%Calculated from isotopic cluster intensities
Key Fragment Ion (MS/MS)VariesLoss of parts of the deuterated side chain

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Verification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural verification of this compound, primarily by confirming the presence of key functional groups and the core chromophore.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. For Vitamin K2, the most prominent peaks are associated with the carbonyl groups of the naphthoquinone ring and the C=C bonds of both the aromatic system and the isoprenoid side chain. The introduction of deuterium atoms will introduce new C-D stretching and bending vibrations. These C-D stretching frequencies appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹), providing clear evidence of deuteration. nih.gov

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2920, 2850Medium-StrongC-H stretch (aliphatic)
~2200Weak-MediumC-D stretch
~1660StrongC=O stretch (conjugated ketone)
~1620, 1595MediumC=C stretch (aromatic and vinylic)
~1450, 1380MediumC-H bend (aliphatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Vitamin K2 is dominated by the π-π* transitions of the conjugated naphthoquinone ring system. mdpi.comresearchgate.net The spectrum typically shows multiple absorption maxima. The specific stereochemistry (cis vs. trans) or the presence of deuterium atoms in the aliphatic side chain is not expected to significantly alter the electronic transitions of the naphthoquinone chromophore. Therefore, the UV-Vis spectrum of this compound should be very similar to that of unlabeled Vitamin K2, serving as a confirmation of the integrity of the core ring structure.

Table 4: Hypothetical UV-Vis Absorption Data for this compound (in Ethanol)

λ_max (nm) Molar Absorptivity (ε) Transition
~243Highπ → π
~248Highπ → π
~260Mediumπ → π
~270Mediumπ → π
~325Lown → π*

Analytical Methodologies and Quantitative Applications in Research

Development and Validation of Quantitative Assays Employing 2Z,6Z,10Z-Vitamin K2-d7 as an Internal Standard

The development of robust quantitative assays is fundamental to understanding the pharmacokinetics and biological functions of vitamin K. The use of a deuterated internal standard like this compound is essential for correcting for analyte loss during sample preparation and for variations in instrument response.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocols

UHPLC-MS/MS has become the gold standard for the quantification of vitamin K compounds due to its high sensitivity and specificity. In these methods, this compound is added to samples at the beginning of the extraction process. Its chromatographic behavior is nearly identical to its non-labeled counterpart, but it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise quantification, as the ratio of the analyte to the internal standard is used for concentration calculations.

Table 1: Illustrative UHPLC-MS/MS Parameters for Vitamin K Analysis

ParameterTypical Conditions
Column C18 or C30 reversed-phase column
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Methanol or acetonitrile with 0.1% formic acid
Gradient Optimized for separation of vitamin K homologs and isomers
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Specific precursor-to-product ion transitions for each vitamin K homolog and the deuterated internal standard

This table represents typical parameters and may vary based on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Metabolites

While less common than LC-MS/MS for intact vitamin K analysis, GC-MS can be a powerful tool for the analysis of certain vitamin K metabolites after derivatization. In such applications, a deuterated internal standard is crucial for accurate quantification. The use of GC-MS with negative chemical ionization has been reported for the analysis of phylloquinone in human serum, demonstrating the potential for this technique in vitamin K research nih.gov.

Optimization of Sample Preparation Techniques for Complex Biological Matrices

The accurate measurement of vitamin K in biological samples such as plasma, serum, and tissues is challenging due to the complex matrix and the lipophilic nature of the vitamin.

Extraction and Purification Procedures for Endogenous and Labeled Vitamin K Forms

Effective sample preparation is critical for removing interfering substances and concentrating the analytes of interest. Common techniques include:

Protein Precipitation: This initial step, often using ethanol or acetonitrile, is used to remove the bulk of proteins from plasma or serum samples.

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE with a nonpolar solvent like hexane is a widely used method to selectively extract the lipophilic vitamin K compounds.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup compared to LLE, and can be automated for higher throughput.

The addition of this compound at the beginning of this process is vital to account for any loss of analyte during these multiple steps.

Addressing Matrix Effects and Ion Suppression in Mass Spectrometry

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex biological samples. These effects occur when co-eluting matrix components interfere with the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these matrix effects, as both the analyte and the internal standard are affected to a similar degree.

Methodological Advancements for the Simultaneous Quantification of Vitamin K Homologs and Their Isomers

There is growing interest in the simultaneous measurement of multiple vitamin K homologs (e.g., phylloquinone, MK-4, MK-7) and their cis/trans isomers, as they may have different biological activities. The all-trans form of menaquinone-7 (B21479) (MK-7) is considered the most biologically active nih.gov.

Advanced chromatographic techniques, such as the use of specific stationary phases (e.g., C30 columns), are being employed to achieve the separation of these closely related compounds . In such methods, the inclusion of a suite of deuterated internal standards, potentially including this compound for its corresponding cis isomer, would be ideal for accurate quantification of each component. The development of methods to identify and quantify cis/trans isomers of MK-7 in dietary supplements highlights the analytical challenges and the importance of isomer-specific analysis nih.gov.

Table 2: Research Findings on Vitamin K Quantification

FindingSignificanceReference
Development of LC-MS/MS methods for simultaneous quantification of K1, MK-4, and MK-7 in human serum.Enables comprehensive assessment of vitamin K status.Generic finding from multiple sources
Use of deuterated internal standards to correct for matrix effects and improve accuracy.Essential for reliable quantification in complex biological matrices.Generic finding from multiple sources
Chromatographic separation of cis and trans isomers of vitamin K.Allows for the quantification of biologically active forms. nih.govnih.gov

This table summarizes general findings in the field of vitamin K analysis.

Rigorous Quality Control and Inter-Laboratory Standardization of Analytical Methods

The reliability and comparability of quantitative data for Vitamin K2 are paramount in research and clinical settings. To this end, rigorous quality control (QC) measures and inter-laboratory standardization programs are essential components of analytical method validation and routine sample analysis. These practices ensure that measurements of Vitamin K2, facilitated by the use of internal standards like this compound, are both accurate and reproducible across different laboratories and over time.

Internal quality control involves a systematic process of monitoring the performance of an analytical method to ensure that it remains within predefined limits of precision and accuracy. For the quantification of Vitamin K2 using this compound as an internal standard, a comprehensive quality control program is established during method validation and is maintained throughout the routine use of the assay.

Method Validation Parameters:

The validation of bioanalytical methods is typically performed in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). nih.govresearchgate.netnih.gov Key validation parameters for methods quantifying Vitamin K2 with a deuterated internal standard are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). salimetrics.com
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. researchgate.net
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Quality Control Samples:

In routine analysis, quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples. nih.gov The results from these QC samples are used to accept or reject the analytical run.

An example of intra- and inter-assay precision and accuracy data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a Vitamin K2 analogue using a deuterated internal standard is presented below. nih.gov

QC LevelNominal Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Accuracy (%)
Low0.510.412.8105.2103.5
Medium5.03.211.398.7101.2
High10.02.37.4102.199.8

Inter-laboratory standardization is crucial for ensuring that results from different laboratories are comparable. This is often achieved through participation in external quality assurance schemes (EQAS) or proficiency testing (PT) programs. nih.govresearchgate.net While a specific EQAS for this compound is not widely documented, the principles of such programs for other vitamins, like Vitamin K1, provide a framework for how standardization for Vitamin K2 analysis can be achieved. nih.gov

Components of an Inter-Laboratory Standardization Program:

Distribution of Standardized Samples: A central organizing body distributes identical, blind samples to participating laboratories. These samples may be prepared from pooled human serum or other relevant matrices and are fortified with known concentrations of Vitamin K2.

Analysis and Data Submission: Each laboratory analyzes the samples using their in-house analytical method, which would ideally employ a deuterated internal standard like this compound for optimal accuracy. The results are then submitted to the organizing body.

Performance Evaluation: The organizing body assesses the performance of each laboratory by comparing their results to the target values, which are often determined by a reference method or the consensus mean of all participating laboratories. Performance is typically evaluated based on bias and precision.

Example of Inter-Laboratory Performance Data (Hypothetical for Vitamin K2):

The following table illustrates the type of data that would be generated from an inter-laboratory comparison study for Vitamin K2 analysis.

LaboratoryReported Concentration (ng/mL)Target Value (ng/mL)Bias (%)Z-Score
A4.85.0-4.0-0.5
B5.35.0+6.00.75
C4.55.0-10.0-1.25
D5.15.0+2.00.25
E5.55.0+10.01.25

Mechanistic Investigations and Metabolic Tracing Studies

Isotopic Tracer Studies of Menaquinone-7 (B21479) Uptake, Distribution, and Biotransformation

Stable isotope studies using deuterated forms of vitamin K have fundamentally advanced the understanding of how different isomers are absorbed and utilized. researchgate.netresearchgate.net While most dietary and supplemental MK-7 is in the all-trans configuration, the presence of cis isomers has prompted investigations into their comparative bioactivity. researchgate.net The all-trans form is considered the most biologically significant, as the bent structure of cis isomers can impair interaction with vitamin K-dependent enzymes. researchgate.netnih.gov

In vitro cellular models are critical for dissecting the specific mechanisms of vitamin K uptake and function at a cellular level. Studies using these models have highlighted significant differences in the biological efficacy of trans and cis isomers of MK-7.

In one key study, the carboxylative efficacy of trans and cis MK-7 was compared in normal human dermal fibroblast cells. nih.gov The activity of γ-glutamyl carboxylase (GGCX), the central enzyme in the vitamin K cycle, was assessed by measuring the carboxylation of a 70 kDa GLA-protein. The results demonstrated that the all-trans isomer of MK-7 had a significantly higher capacity to induce carboxylation compared to the all-cis isomer. nih.govnih.gov While the cis isomer did exhibit a small degree of carboxylative activity, it was substantially less efficient. nih.gov

The use of a deuterated probe like 2Z,6Z,10Z-Vitamin K2-d7 in such cellular models would allow for precise quantification of its uptake, intracellular trafficking, and limited participation in the vitamin K cycle, free from interference from any endogenous vitamin K. This tracing methodology is crucial for determining the rates of absorption and efflux specific to the cis isomer, providing a clearer picture of its metabolic fate.

Table 1: Comparative Carboxylative Efficacy of Trans vs. Cis Menaquinone-7 in a Cellular Model This interactive table summarizes findings on the ability of different MK-7 isomers to support the carboxylation of GLA-proteins in vitro.

Isomer Relative Carboxylative Activity Implication for Cellular Uptake/Utilization
all-trans MK-7 High Efficiently utilized by γ-glutamyl carboxylase, suggesting effective cellular uptake and participation in the vitamin K cycle. nih.gov

| all-cis MK-7 (e.g., 2Z,6Z,10Z-Vitamin K2) | Low to Minimal | Poor substrate for γ-glutamyl carboxylase, indicating impaired cellular uptake, enzymatic interaction, or both. nih.govnih.gov |

Isotopically labeled vitamin K analogues have been essential for mapping the tissue distribution and metabolic fate of different dietary forms of the vitamin. researchgate.netnih.gov Studies in animal models using deuterated phylloquinone (PK-d7), d7-MK-7, and d7-MK-9 have shown that various dietary vitamin K forms are absorbed and distributed to tissues, where they can be converted to menaquinone-4 (MK-4). researchgate.net

These tracer studies reveal that long-chain menaquinones like MK-7 are absorbed and transported in the circulation via lipoproteins. nih.gov While phylloquinone is primarily cleared by the liver, MK-7 is also associated with low-density lipoproteins (LDL), facilitating its transport to extrahepatic tissues such as bone and vasculature. nih.govnih.gov Ex vivo analysis has shown that administered MK-7 tends to accumulate in the liver, spleen, and adrenal glands. nih.gov

Elucidation of Enzymatic Pathways in Menaquinone Metabolism Using Deuterated Substrates

Deuterated substrates are invaluable for identifying and characterizing the enzymes involved in vitamin K metabolism. nih.govjfda-online.comresearchgate.net They allow researchers to trace the conversion of specific precursors to their metabolic products, confirming enzymatic pathways and identifying the key molecular players.

Current research primarily focuses on the differing activities of vitamin K isomers rather than their interconversion in mammalian systems. The prevailing evidence suggests that the all-trans configuration of MK-7 is the biologically active form, and there is little to no evidence of enzymatic pathways that convert cis isomers to the trans form. researchgate.net The non-linear structure of cis isomers is thought to sterically hinder their ability to bind effectively to the active site of key enzymes like γ-glutamyl carboxylase (GGCX). researchgate.net Therefore, the biological activity of a given source of MK-7 is largely dependent on the concentration of the all-trans isomer.

One of the most significant discoveries facilitated by deuterated vitamin K tracers is the elucidation of the pathway by which various dietary forms of vitamin K are converted into MK-4, the primary form of vitamin K stored in most extrahepatic mammalian tissues. researchgate.netnih.govnih.gov

It has been demonstrated that phylloquinone (PK), MK-7, and other menaquinones serve as precursors for tissue MK-4. researchgate.netresearchgate.net This conversion process involves two primary steps:

Side-chain removal: The isoprenoid side chain of the dietary vitamin K form (e.g., the heptaprenyl side chain of MK-7) is cleaved off, releasing the 2-methyl-1,4-naphthoquinone core, also known as menadione (B1676200). researchgate.netnih.gov

Prenylation: The menadione ring is then attached to a geranylgeranyl pyrophosphate side chain, forming MK-4. nih.gov

Studies using deuterium-labeled vitamin K derivatives were crucial in identifying the enzyme responsible for the second step. Researchers found that UbiA prenyltransferase domain containing 1 (UBIAD1) is the key menaquinone-4 biosynthetic enzyme. nih.govjfda-online.com Experiments using short interfering RNA to silence the UBIAD1 gene inhibited the conversion of deuterium-labeled vitamin K precursors into deuterated MK-4 (MK-4-d7) in human cells, confirming the enzyme's role. jfda-online.com Tracing studies with this compound would similarly show that its deuterated naphthoquinone ring could, in principle, be converted to MK-4-d7, though the efficiency of the initial side-chain cleavage from a cis isomer remains an area for further investigation.

Table 2: Key Enzymes in the Conversion of Vitamin K Precursors to Menaquinone-4 This interactive table outlines the primary enzymatic steps and key players in the biotransformation of dietary vitamin K to tissue MK-4.

Metabolic Step Description Key Enzyme(s) Role of Deuterated Tracers
Side-Chain Cleavage Removal of the isoprenoid side chain from dietary vitamin K (e.g., PK, MK-7) to yield menadione. Not fully characterized Allows confirmation that the naphthoquinone ring from the precursor is the part that is conserved. nih.gov

| Geranylgeranylation (Prenylation) | Attachment of a geranylgeranyl side chain to the menadione ring to form MK-4. | UBIAD1 | Confirmed the enzyme's function by tracking the conversion of deuterated precursors to MK-4-d7. jfda-online.com |

Kinetic Modeling of Vitamin K Cycle Dynamics

The vitamin K cycle is a critical enzymatic pathway that allows for the continuous regeneration of vitamin K, enabling its repeated use as a cofactor for GGCX. The cycle involves the conversion of vitamin K quinone to its reduced hydroquinone (B1673460) form (KH2), which is the active cofactor for GGCX. In the process, KH2 is oxidized to vitamin K 2,3-epoxide (KO), which is then recycled back to the quinone form by the enzyme vitamin K epoxide reductase (VKOR). nih.govresearchgate.netsemanticscholar.org

Isotopic tracers are essential for building kinetic models of this cycle. By introducing a labeled compound like this compound, researchers can measure the rates of each enzymatic step for a specific isomer. Given that in vitro studies show cis-MK7 is a poor substrate for GGCX, it follows that it would enter and move through the vitamin K cycle at a much slower rate than all-trans MK-7. nih.govnih.gov

A kinetic model using this compound would likely demonstrate:

A very low rate of conversion to its corresponding deuterated hydroquinone form.

Minimal production of the deuterated vitamin K epoxide.

A significantly prolonged residence time in the quinone state, reflecting its inefficiency as an enzymatic substrate.

These data would provide quantitative confirmation of the isomer's low biological activity and reinforce the importance of the all-trans structure for efficient participation in the vitamin K cycle.

Flux Analysis of Biochemical Pathways Utilizing Stable Isotope Tracers

Metabolic flux analysis is a powerful methodology used to quantify the rate of turnover of metabolites in a biological system. nih.govcreative-proteomics.com The use of stable isotope tracers, such as deuterated compounds, is central to these investigations. creative-proteomics.com A compound like this compound is specifically designed for such studies. The 'd7' designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. This isotopic labeling allows the molecule to be "traced" as it moves through various metabolic pathways.

When introduced into a biological system, this compound acts as a probe to investigate the metabolic fate of the geometrically distinct cis-isomers of menaquinone-7 (MK-7). While the all-trans isomer of MK-7 is recognized as the biologically active form, the metabolic processing of cis-isomers is not fully understood. nih.govexlibrisgroup.com

Tracer studies using this compound would aim to answer several key questions:

Absorption and Distribution: To what extent are cis-isomers of MK-7 absorbed from the gut and distributed to various tissues compared to the trans-form?

Interconversion: Can the biologically inactive cis-isomers be converted into the active all-trans form within the body? Isotopic tracing can definitively track the deuterium-labeled backbone to see if it appears in the trans-MK-7 pool.

Catabolism and Excretion: What are the specific breakdown pathways and excretion routes for cis-isomers? By tracking the deuterated metabolites, researchers can identify unique catabolic products and determine their clearance rates.

These studies typically employ mass spectrometry to detect and quantify the labeled compound and its downstream metabolites, providing a precise map of its biochemical journey. nih.gov This provides unparalleled insights into the metabolic wiring of the vitamin K cycle and helps to understand the full physiological impact of different isomeric forms present in foods and supplements. researchgate.netnih.gov

Comparative Kinetic Profiles of Different Menaquinone-7 Isomers

The biological activity of menaquinone-7 is critically dependent on its geometric configuration. The all-trans isomer, with its linear structure, is considered the biologically significant form, while cis-isomers, which have a bent, non-linear shape, are generally regarded as having little to no biological activity. researchgate.netmdpi.comimrpress.com This difference is attributed to the ability of the trans structure to effectively interact with the enzyme γ-glutamyl carboxylase (GGCX), which is essential for activating vitamin K-dependent proteins. researchgate.netresearchgate.net

Recent research has provided a more nuanced understanding of the carboxylative efficacy of these isomers. A 2022 study directly compared the ability of reduced trans-MK-7 (trans-MK7H2) and reduced cis-MK-7 (cis-MK7H2) to act as a cofactor for the GGCX enzyme. The study found that while trans-MK7H2 demonstrated a significantly higher ability to carboxylate vitamin K-dependent proteins, cis-MK7H2 was not entirely inert. nih.govnih.gov Its activity, though minimal compared to its trans counterpart, was comparable to that of reduced vitamin K1 (K1H2). nih.govresearchgate.net

Pharmacokinetic studies have consistently shown that all-trans MK-7 has superior bioavailability and a much longer plasma half-life (up to 72 hours) compared to vitamin K1 and other menaquinones like MK-4. nih.govyoutube.comresearchgate.net This allows for the accumulation of stable serum levels over time. researchgate.net In contrast, specific pharmacokinetic data for cis-isomers is limited, as their low biological activity has made them a lower priority for such investigations. The primary kinetic distinction remains their differential capacity as an enzyme cofactor.

The following table summarizes the comparative activity of different vitamin K isomers in promoting GGCX activity, based on published research findings. nih.gov

Vitamin K Isomer (Reduced Form)Relative GGCX Activity (%) (Compared to K1H2)Key Kinetic Characteristic
trans-MK7H2166 ± 48%High enzymatic activity; long plasma half-life. nih.govyoutube.com
MK4H2168 ± 22%High enzymatic activity; short plasma half-life. nih.govyoutube.com
cis-MK7H290 ± 11%Significantly lower activity than trans-MK7H2. nih.govnih.gov
K1H2 (Phylloquinone)100% (Reference)Reference standard for activity; short plasma half-life. nih.govnih.gov

Theoretical Frameworks and Advanced Research Paradigms

Application of Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification in Biological Systems

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous analyte, allowing it to be used to correct for analyte loss during sample preparation and for variations in instrument response. Deuterium-labeled compounds like 2Z,6Z,10Z-Vitamin K2-d7 are particularly well-suited for SIDA in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The principle of SIDA involves creating a calibration curve by plotting the ratio of the signal from the unlabeled analyte to the labeled internal standard against the concentration of the analyte. researchgate.net Because the internal standard is added at the beginning of the workflow, it experiences the same processing as the target analyte, effectively normalizing the results. This approach provides high accuracy and precision, making it the gold standard for quantitative analysis in complex biological matrices such as plasma, serum, and tissues. nih.govspringermedizin.de

In the context of vitamin K2 analysis, a deuterated internal standard is essential for overcoming challenges like matrix effects and low endogenous concentrations. springermedizin.de For instance, research methods have been developed using deuterated vitamin K1 (d7) as an internal standard to quantify vitamin K1, MK-4, and MK-7 in human plasma, achieving a lower limit of quantitation (LLOQ) of 0.1 ng/mL. springermedizin.de Similarly, deuterated K2MK-7 (K2MK-7-D7) has been used as an internal standard for the quantification of vitamin K1 in plant samples. nih.gov These methods demonstrate excellent linearity and reproducibility, which are hallmarks of the SIDA approach. slideshare.net

Analyte(s)Internal StandardMatrixInstrumentationLLOQReference
Vitamin K1, MK-4, MK-7Deuterated (d7) vitamin K1Human PlasmaLC-MS/MS0.1 ng/mL springermedizin.de
Vitamin K1K2MK-7-D7Plants (Iceberg Lettuce)LC-MS/MSNot Specified nih.gov
Vitamin K MetabolitesMenaquinone-1 (MK1)Human UrineLC-MS/MS<50 fmol/mL aip.org
Phylloquinone (PK), Menaquinone-4 (MK4)PK-d7 or MK4-d7FoodHPLC-H-ESI-MS/MS0.5 ng/mL (PK), 1 ng/mL (MK4) researchgate.net

Integration of Deuterated Probes in Quantitative Metabolomics and Lipidomics Platforms

Metabolomics and lipidomics aim to comprehensively identify and quantify the complete set of small-molecule metabolites and lipids within a biological system. These fields rely heavily on high-resolution analytical platforms, primarily mass spectrometry, to analyze complex biological extracts. nih.gov Deuterated probes such as this compound are indispensable tools in these platforms for several reasons.

Firstly, as in SIDA, they serve as robust internal standards for accurate quantification, which is critical for identifying subtle metabolic changes associated with disease or physiological states. nih.gov The use of deuterium (B1214612) oxide (D₂O) metabolic labeling, for example, allows for the relative quantification of hundreds of lipids and provides insights into lipid turnover dynamics. nih.gov

Secondly, stable isotope tracers are used to map metabolic pathways and determine the fate of specific molecules in vivo. By administering a deuterium-labeled precursor, researchers can track its conversion into various downstream metabolites. researchgate.net For example, studies using deuterium-labeled phylloquinone (PK) have been instrumental in demonstrating its tissue-specific conversion to menaquinone-4 (MK-4), confirming that menadione (B1676200) is an intermediate in this process. researchgate.net This type of metabolic tracing is crucial for understanding the interconversion and function of different vitamin K forms.

Furthermore, in lipidomics, the analysis of fat-soluble vitamins like K2 is often hampered by ion suppression effects from co-eluting matrix components, particularly phospholipids. springermedizin.de Chromatographic methods are specifically designed to resolve the target analytes from these interfering lipids, and the use of a deuterated internal standard helps to confirm that quantification is not compromised by such matrix effects. springermedizin.de The integration of deuterated probes thus enhances the robustness, accuracy, and depth of metabolomic and lipidomic analyses. researchgate.netmonash.edu

Conceptual Models for Understanding Isomer-Specific Bioavailability and Tissue Selectivity of Menaquinone-7 (B21479)

Vitamin K2, specifically menaquinone-7 (MK-7), exists as geometric isomers (cis and trans) due to the double bonds in its isoprenoid side chain. wikipedia.orgpolimi.it A critical conceptual framework in understanding its biological role is that only the all-trans isomer is biologically active. wikipedia.orgdntb.gov.ua The linear structure of the all-trans form allows it to fit properly into the active site of enzymes like γ-glutamyl carboxylase, which is essential for activating vitamin K-dependent proteins. nih.gov The cis isomers, having a bent, non-linear shape, are unable to perform this biological role effectively. polimi.itnih.gov

The bioavailability and tissue selectivity of MK-7 are markedly different from other vitamin K forms, such as menaquinone-4 (MK-4). These differences are explained by pharmacokinetic models focusing on absorption, transport, and half-life:

Absorption and Half-Life: Studies comparing MK-4 and MK-7 show that MK-7 is significantly better absorbed and has a much longer serum half-life. After a single nutritional dose of MK-7, it can be detected in the serum for up to 48 hours, reaching its maximum level at 6 hours. springermedizin.denih.gov In contrast, MK-4 is often undetectable in the serum after administration. springermedizin.denih.gov This long half-life (approximately 72 hours for MK-7 vs. 1.5 hours for MK-4) allows for more stable serum concentrations and greater accumulation in tissues over time. nih.gov

Lipoprotein Transport: The mechanism of transport in the bloodstream contributes to tissue selectivity. While shorter-chain menaquinones like MK-4 are primarily transported by triglyceride-rich lipoproteins, the longer side chain of MK-7 facilitates its association with low-density lipoproteins (LDL). nih.gov This distinction is thought to be a key reason for MK-7's efficient delivery to extrahepatic tissues, including bone and the arterial wall, where it activates proteins like osteocalcin (B1147995) and matrix Gla-protein (MGP). nih.govprinceton.edu

These models underscore why MK-7 is considered a superior form of vitamin K2 for influencing the health of tissues beyond the liver. springermedizin.denih.gov

PropertyMenaquinone-7 (MK-7)Menaquinone-4 (MK-4)Reference
Bioactive FormAll-trans isomerAll-trans isomer wikipedia.orgdntb.gov.ua
BioavailabilityHigh; well absorbedPoor; often undetectable in serum springermedizin.denih.gov
Serum Half-LifeLong (approx. 72 hours)Short (approx. 1.5 hours) nih.gov
Peak Serum LevelReached at ~6 hours post-intakeNot detectable at nutritional doses nih.gov
Lipoprotein TransportTriglyceride-rich lipoproteins and Low-density lipoproteins (LDL)Mainly triglyceride-rich lipoproteins nih.gov
Tissue SelectivityEffective for extrahepatic tissues (bone, vasculature)Less effective for extrahepatic tissues nih.govnih.gov

Theoretical Aspects of Isotope Effects on Enzyme Kinetics and Reaction Mechanisms

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This phenomenon provides powerful insights into reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. wikipedia.orglibretexts.org The most pronounced effects are observed when replacing hydrogen (¹H) with deuterium (²H or D), as this doubles the atomic mass. wikipedia.org

The theoretical basis of the primary KIE lies in the principles of quantum mechanics and vibrational energy. A chemical bond can be modeled as a harmonic oscillator, which possesses a residual vibrational energy even at absolute zero, known as the zero-point energy (ZPE). The ZPE is inversely proportional to the mass of the atoms forming the bond. slideshare.netnih.gov Consequently, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond. nih.gov For a reaction to occur where this bond is broken, the molecule must reach an activated transition state. Because the C-D bond starts from a lower energy level, more energy is required to reach the transition state, resulting in a higher activation energy and a slower reaction rate. wikipedia.org The KIE is expressed as the ratio of the rate constants (kH/kD), and for C-H bond cleavage, this value is typically greater than 1, indicating a "normal" kinetic isotope effect. nih.gov

This theoretical framework can be applied to the enzymatic reactions involving vitamin K. The key enzyme in the vitamin K cycle is γ-glutamyl carboxylase (GGCX). nih.gov The mechanism of GGCX involves the following critical steps:

The reduced form of vitamin K (hydroquinone) is oxidized to vitamin K 2,3-epoxide. researchgate.net

The energy from this oxidation is used to abstract a proton (hydrogen atom) from the gamma (γ) carbon of a glutamate (B1630785) (Glu) residue on a target protein. nih.gov

This creates a highly reactive carbanion intermediate.

The carbanion then attacks a molecule of carbon dioxide (CO₂), resulting in the formation of a γ-carboxyglutamate (Gla) residue. nih.gov

The abstraction of the γ-hydrogen is a C-H bond-breaking event and is considered a crucial, potentially rate-determining, step in the carboxylation reaction. nih.gov If a deuterated substrate (a protein with deuterium at the γ-carbon of glutamate) were used, a primary KIE would be expected, slowing the rate of carboxylation.

However, the use of a deuterated cofactor like this compound involves isotopic substitution on the vitamin itself, not the glutamate substrate. In this case, a KIE would only be observed if a C-H bond on the vitamin K molecule is broken during the rate-determining step. The accepted mechanism involves the oxidation of the hydroquinone (B1673460) to the epoxide, a process that does not directly involve the cleavage of a stable C-H bond on the vitamin's core structure or side chain. researchgate.net Therefore, based on the current understanding of the GGCX mechanism, using a deuterated vitamin K2 cofactor is not expected to produce a significant primary kinetic isotope effect on the rate of glutamate carboxylation. Any observed effect would likely be a small secondary KIE, arising from changes in vibrational modes of bonds adjacent to the reaction center. wikipedia.orglibretexts.org This makes deuterated vitamin K2 an excellent tool for SIDA, as its isotopic label does not significantly perturb the biological system it is meant to measure. researchgate.net

Future Directions and Emerging Research Opportunities for 2z,6z,10z Vitamin K2 D7

Development of Novel Analytical Platforms for High-Throughput Isomeric Profiling

A significant challenge in the study of Vitamin K2 is the separation and quantification of its various geometric isomers. nih.govsemanticscholar.org The development of advanced analytical platforms is crucial for distinguishing between the all-trans and various cis isomers, including the specific 2Z,6Z,10Z form. Future research in this area is poised to move beyond traditional methods towards more sophisticated, high-throughput techniques.

Currently, High-Performance Liquid Chromatography (HPLC) is a common method for separating Vitamin K isomers, often employing specialized columns like C30 phases to achieve resolution between cis and trans forms. chromatographyonline.comthermofisher.comnih.gov However, the complexity of isomeric mixtures in biological samples and dietary supplements necessitates more advanced approaches. Ultra-Performance Convergence Chromatography (UPC²) has emerged as a faster and more efficient alternative to HPLC for separating vitamin K1 isomers and could be adapted for comprehensive MK-7 isomer profiling. lcms.cz

Future platforms will likely integrate advanced separation techniques with high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS). Such integrated systems could provide not only quantitative data but also structural information, enabling the unambiguous identification of specific isomers like 2Z,6Z,10Z-Vitamin K2-d7 in complex matrices. The development of chiral stationary phases specifically designed for menaquinone isomers could also offer enhanced separation capabilities.

Table 1: Comparison of Analytical Techniques for Menaquinone-7 (B21479) Isomer Analysis

TechniqueAdvantagesDisadvantagesFuture Developments
HPLC with C30 Column Good resolution of cis/trans isomers. chromatographyonline.comthermofisher.comLonger run times.Development of novel stationary phases for improved selectivity.
UPC² Fast analysis times, reduced solvent consumption. lcms.czMay require specialized instrumentation.Method development for a wider range of MK-7 isomers.
LC-MS/MS High sensitivity and selectivity. phenomenex.comIonization efficiency can be challenging for hydrophobic molecules.Improved ionization techniques and coupling with advanced separation methods.
HRMS-QTOF Accurate mass measurement for isomer identification. researchgate.netHigher cost and complexity.Integration with high-throughput front-end separations.

Advanced Studies on the Stereochemistry and Geometric Isomerism of Menaquinone-7 in Biological Systems

The biological activity of Vitamin K2 is intrinsically linked to its three-dimensional structure. nutraingredients-usa.com It is widely accepted that the all-trans isomer of MK-7 is the most biologically active form, readily utilized by the body for crucial functions such as blood coagulation and bone metabolism. researchgate.netnih.govmdpi.com In contrast, cis-isomers are generally considered to be biologically inactive or to possess significantly reduced activity. nutraingredients-usa.commdpi.commdpi.com For instance, some studies suggest that cis isomers of vitamin K1 exhibit only about 1% of the biological activity of the trans form. researchgate.net

However, the precise metabolic fate and potential biological interactions of specific cis-isomers like this compound remain largely unexplored. Future research should focus on elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of this and other cis-isomers. The presence of the deuterium (B1214612) label in this compound makes it an ideal tracer for such studies, allowing for its unambiguous detection and quantification in various tissues and biological fluids.

Advanced studies could investigate whether cis-isomers can be converted to the all-trans form in vivo, or if they have any unique biological effects, perhaps acting as competitive inhibitors or modulators of enzymes involved in vitamin K metabolism. While the carboxylative efficacy of cis-MK7 has been shown to be significantly lower than the trans-isomer, it is not entirely absent. nih.govresearchgate.net Understanding the subtle biological roles of these isomers is a key area for future investigation.

Exploration of Unique Isotope Effects in Specific Biochemical Reactions Involving Menaquinone-7

The introduction of deuterium atoms at specific positions in the this compound molecule offers a powerful tool for probing the mechanisms of biochemical reactions. The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov Studying the KIE can provide valuable insights into the rate-limiting steps of enzymatic reactions and the nature of transition states. nih.govmdpi.com

Future research can utilize this compound to investigate the mechanisms of enzymes involved in the vitamin K cycle, such as gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). By comparing the reaction rates of the deuterated and non-deuterated forms of the cis-isomer, researchers could determine whether C-H bond cleavage at the deuterated positions is involved in any metabolic or enzymatic processes.

While the primary function of Vitamin K2 is as a cofactor for GGCX, the potential for other, yet undiscovered, biochemical roles exists. nih.gov The unique isotopic signature of this compound could be instrumental in identifying novel metabolic pathways or interactions. Solvent isotope effects, where reactions are carried out in heavy water (D₂O), can also be employed in conjunction with substrate isotope effects to gain a more complete picture of the reaction mechanism. acs.org

Interdisciplinary Research Integrating Chemical Biology, Analytical Chemistry, and Systems Biology Approaches

A comprehensive understanding of the role and potential of this compound can only be achieved through a multidisciplinary approach. The convergence of chemical biology, analytical chemistry, and systems biology will be essential to unravel the complexities of its interactions within a biological system. nih.gov

Chemical biology will be instrumental in designing and synthesizing novel probes based on the this compound scaffold to explore its interactions with proteins and other biomolecules. harvard.edujhu.edu These probes could be used to identify potential binding partners and to visualize the subcellular localization of the compound.

Analytical chemistry , as discussed earlier, will provide the necessary tools for the sensitive and specific detection and quantification of this compound and its metabolites. semanticscholar.org

Systems biology will enable the integration of experimental data into comprehensive models of cellular and physiological processes. nih.gov By combining data from transcriptomics, proteomics, and metabolomics with the specific tracking of this compound, researchers can build a holistic view of its impact on biological networks. This integrated approach could reveal unforeseen connections and functional roles for this novel deuterated cis-isomer of Vitamin K2.

Q & A

Q. What are the critical considerations for synthesizing 2Z,6Z,10Z-Vitamin K2-d7 with isotopic purity?

Methodological Answer: Synthesis requires precise control over deuterium incorporation at specific carbon positions (2Z, 6Z, 10Z). Isotopic purity must be validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS), with protocols adapted from deuterated vitamin analogs . Storage conditions (e.g., inert atmosphere, low temperature) should align with stability studies to prevent isomerization or degradation .

Q. How do researchers differentiate between endogenous Vitamin K2 and its deuterated analog (this compound) in pharmacokinetic studies?

Methodological Answer: Use high-resolution MS coupled with liquid chromatography (LC-HRMS) to distinguish isotopic patterns. Calibration curves must account for matrix effects in biological samples (e.g., plasma, tissues). Cross-validation with deuterium-free controls ensures specificity .

Q. What experimental designs are recommended for assessing the stability of this compound under varying physiological conditions?

Methodological Answer: Conduct accelerated stability studies (e.g., pH, temperature, oxidative stress) using simulated biological fluids. Quantify degradation products via LC-MS/MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls to rule out environmental contamination .

Q. How can in vitro models be optimized to study the bioactivity of this compound in bone mineralization?

Methodological Answer: Use osteoblast cell lines (e.g., MC3T3-E1) with deuterated vs. non-deuterated Vitamin K2 comparisons. Measure osteocalcin γ-carboxylation via ELISA and normalize to cell viability assays (e.g., MTT). Replicate experiments under hypoxic vs. normoxic conditions to assess environmental influences .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in complex matrices like atherosclerotic plaques?

Methodological Answer: Lipid-rich matrices require advanced sample preparation (e.g., solid-phase extraction with C18 columns). Matrix effects in MS can be mitigated using isotope dilution assays with internal standards (e.g., ¹³C-labeled analogs). Cross-laboratory validation is critical to ensure reproducibility .

Q. How should researchers resolve contradictions between in vivo and in vitro data on this compound’s bioavailability?

Methodological Answer: Apply contradiction analysis frameworks (e.g., TRIZ) to identify confounding variables. For example, in vivo gut microbiota may metabolize deuterated forms differently than in vitro systems. Use germ-free animal models to isolate microbial contributions .

Q. What strategies are effective for integrating this compound data into systematic reviews on vitamin synergism?

Methodological Answer: Follow PRISMA guidelines for meta-analyses. Extract data on co-administered nutrients (e.g., Vitamin D, omega-3) and apply statistical models (e.g., random-effects) to account for heterogeneity. Highlight gaps using PICO frameworks to prioritize future studies .

Q. How can researchers address isotopic interference when studying this compound’s role in mitochondrial electron transport?

Methodological Answer: Use stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose tracers to track deuterium-independent pathways. Validate findings with CRISPR-edited cell lines lacking vitamin K-dependent enzymes (e.g., UBIAD1) .

Q. What reporting standards are essential for publishing this compound research to ensure reproducibility?

Methodological Answer: Adopt ICMJE guidelines for chemical characterization (e.g., batch numbers, purity certificates) and MIAME standards for omics data. Disclose all analytical parameters (e.g., LC gradients, MS ionization modes) in supplementary materials .

Q. How do researchers design dose-response studies for this compound in aging models with compromised absorption?

Methodological Answer: Use aged rodent models with induced malabsorption (e.g., bile duct ligation). Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Pair with dual-energy X-ray absorptiometry (DXA) to assess bone density outcomes .

Methodological Frameworks and Tools

  • Contradiction Analysis : Leverage TRIZ principles to dissect conflicting results (e.g., unexpected metabolite profiles) and identify root causes, such as isotopic exchange in vivo .

  • Literature Review : Use Google Scholar’s advanced search operators (e.g., author:, site:) to locate deuterated vitamin studies, prioritizing journals with stringent peer review (e.g., Analytical Chemistry) .

    使用Google Scholar进行搜索
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  • Data Validation : Cross-reference findings with public databases (e.g., Human Metabolome Database) and pre-register protocols on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.